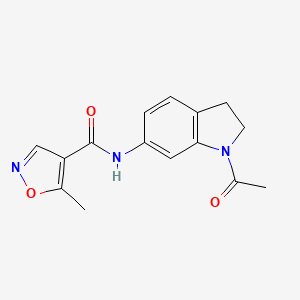

N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-9-13(8-16-21-9)15(20)17-12-4-3-11-5-6-18(10(2)19)14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRXWKSZUFLSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction involving a nitrile oxide and an alkyne.

Acetylation and Carboxamide Formation: The final steps involve the acetylation of the indoline nitrogen and the formation of the carboxamide group through an amide coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, using reagents such as halogens or nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of new chemical entities.

Biology: It has shown promise in biological studies, particularly in the modulation of specific biological pathways.

Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: The compound’s chemical reactivity makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could trigger signaling cascades that result in anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-methylisoxazole-4-carboxamide scaffold is prevalent in medicinal chemistry. Below is a systematic comparison of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide with structurally related compounds, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues and Substituent Variations

Physicochemical Properties

- Thermal Stability : Compound 6a () exhibits a melting point of 141–143°C, suggesting crystalline stability, whereas halogenated analogs () may prioritize metabolic stability .

Functional Group Impact

- Halogenation : Chloro- and fluorophenyl substituents () improve electronic properties and resistance to oxidative metabolism .

Research Findings and Data Gaps

- Key Insight : Substituents on the 5-methylisoxazole-4-carboxamide core critically influence bioactivity and physicochemical behavior.

- Data Limitations: Pharmacokinetic data (e.g., IC50, bioavailability) for N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide are absent in the provided evidence.

Biological Activity

N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunosuppression and anti-inflammatory responses. This article synthesizes data from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique isoxazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with relevant carbonyl compounds, leading to the formation of various derivatives that exhibit differing biological properties .

1. Immunosuppressive Properties

Research indicates that N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide exhibits significant immunosuppressive effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and concanavalin A (ConA) in a dose-dependent manner. Notably, certain derivatives showed enhanced immunosuppressive activity while maintaining low cytotoxicity towards cell lines such as A549 .

Table 1: Inhibition of PBMC Proliferation by Isoxazole Derivatives

| Compound | IC50 (µM) | Toxicity (A549 Cell Line) |

|---|---|---|

| MM2 | 10.5 | Low |

| MM3 | 8.2 | Low |

| MM7 | 12.0 | Low |

2. Anti-inflammatory Effects

In addition to immunosuppression, the compound has shown promise in reducing inflammation. For instance, it was found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures . The anti-inflammatory mechanism appears to involve modulation of pro-inflammatory cytokine production and activation of apoptotic pathways in immune cells.

Case Study: LPS-Induced TNF-α Production Inhibition

A study evaluated the effect of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide on TNF-α levels in whole blood cultures stimulated with LPS. The results indicated a significant reduction in TNF-α levels at concentrations above 5 µM, suggesting a potent anti-inflammatory action.

The biological activity of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide can be attributed to its ability to interact with specific molecular targets involved in immune responses and inflammation:

- Caspase Activation : The compound enhances the expression of caspases, which are critical for apoptosis in activated immune cells.

- NF-kB Pathway Modulation : It also appears to influence the NF-kB signaling pathway, leading to altered expression of various cytokines involved in inflammatory responses .

Comparative Studies

Comparative studies with other isoxazole derivatives have highlighted the unique properties of N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide:

Table 2: Comparative Biological Activities of Isoxazole Compounds

| Compound Name | Immunosuppressive Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide | High | High |

Q & A

Q. What are the foundational synthetic routes for preparing 5-methylisoxazole-4-carboxamide derivatives?

The core isoxazole ring can be synthesized via cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine under aqueous conditions without external base, as demonstrated in leflunomide synthesis . Subsequent coupling with substituted anilines (e.g., 1-acetylindolin-6-amine) typically employs carbodiimide chemistry (EDC/DMAP in dichloromethane) to form the amide bond, followed by purification via column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. Which spectroscopic methods are critical for characterizing N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide?

- IR spectroscopy : Confirms amide C=O stretches (1699–1716 cm⁻¹) and isoxazole ring vibrations .

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.35–7.83 ppm) and acetyl/methyl groups (δ 2.56–3.78 ppm); <sup>13</sup>C NMR resolves carbonyl carbons (δ 165–170 ppm) and quaternary aromatic carbons .

- X-ray crystallography : Reveals molecular conformation (e.g., hydrogen-bond-stabilized six-membered rings) and intermolecular interactions (e.g., Cl⋯O contacts in analogs) .

Q. What structural features influence the compound’s stability?

Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize planar conformations, while steric effects from substituents (e.g., acetylindolinyl groups) may induce torsional angles (8–10°) in the crystal lattice, as observed in related carboxamides .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide?

- Reaction conditions : Use anhydrous DCM under argon to minimize hydrolysis; monitor progress via TLC .

- Purification : Employ gradient flash chromatography (e.g., DCM:ethyl acetate) or recrystallization (acetone:water) to isolate high-purity products (>90% yield) .

- Base-free coupling : Avoid external bases to reduce side reactions, as shown in leflunomide synthesis .

Q. How do substituents on the indolinyl moiety affect biological activity?

- Electron-withdrawing groups (e.g., acetyl) may enhance metabolic stability by reducing oxidative degradation.

- Steric bulk : Larger substituents (e.g., trifluoromethyl in leflunomide analogs) can improve target binding affinity, as seen in dihydro-orotate dehydrogenase inhibition studies .

Q. What strategies resolve discrepancies in spectral data for structurally similar analogs?

- 2D NMR (e.g., HSQC, NOESY): Assign overlapping aromatic signals and confirm regiochemistry.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate assignments .

- Crystallographic refinement : Resolve ambiguities in molecular conformation (e.g., nitro group planarity in nitrophenyl analogs) .

Q. How can mechanistic studies elucidate the compound’s immunomodulatory effects?

- In vitro assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in activated T-cells, mirroring leflunomide’s action .

- Enzyme kinetics : Measure IC50 against dihydro-orotate dehydrogenase using UV-spectrophotometry .

- ROS scavenging assays : Quantify suppression of reactive oxygen species (e.g., NF-κB activation) via luciferase reporter systems .

Methodological Considerations

Q. How to validate analytical methods for purity assessment?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm); validate linearity (R² > 0.999), precision (%RSD < 2%), and robustness (varied flow rates/temperatures) .

- LC-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) and rule out impurities (e.g., leflunomide-related compounds A–C) .

Q. What crystallographic parameters are critical for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.